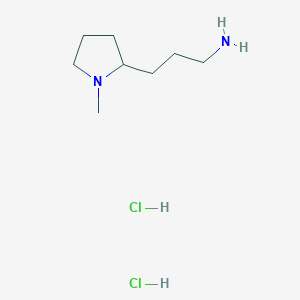
3-(1-Methylpyrrolidin-2-yl)propan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Methylpyrrolidin-2-yl)propan-1-amine dihydrochloride: is a solid crystalline compound. Its appearance ranges from white to nearly white crystals. It is stable at room temperature and soluble in water and ethanol .
Preparation Methods
Synthetic Routes:: The synthetic route for this compound involves the following steps:
Alkylation of Pyrrolidine: Start with pyrrolidine, and react it with 2-chloropropane (propan-2-yl chloride) to introduce the alkyl group.
Hydrochlorination: The resulting intermediate is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production::
Chemical Reactions Analysis
Types of Reactions::
Alkylation: The initial step involves alkylation of pyrrolidine.
Salt Formation: The subsequent hydrochlorination leads to the formation of the dihydrochloride salt.
2-Chloropropane (propan-2-yl chloride): Used for alkylation.
Hydrochloric Acid (HCl): Used for salt formation.
Major Products:: The major product is 3-(1-Methylpyrrolidin-2-yl)propan-1-amine dihydrochloride itself.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: It can serve as a building block for more complex molecules.
Biology: Researchers use it in studies related to neurotransmitters and receptors.
Medicine: It may have pharmaceutical applications due to its structural features.
Industry: It could be used in the synthesis of other compounds.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific targets. It may interact with receptors, enzymes, or other biomolecules, influencing cellular processes.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, further research could explore related pyrrolidine derivatives.
Properties
Molecular Formula |
C8H20Cl2N2 |
|---|---|
Molecular Weight |
215.16 g/mol |
IUPAC Name |
3-(1-methylpyrrolidin-2-yl)propan-1-amine;dihydrochloride |
InChI |
InChI=1S/C8H18N2.2ClH/c1-10-7-3-5-8(10)4-2-6-9;;/h8H,2-7,9H2,1H3;2*1H |
InChI Key |
UCYSQPIPABILOC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1CCCN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















